Maleylsulfathiazole

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le maléylsulfathiazole peut être synthétisé par une série de réactions chimiques impliquant la substitution de groupes sulfonamide. La voie de synthèse implique généralement la réaction de la 4-aminobenzènesulfonamide avec l'anhydride maléique dans des conditions contrôlées . La réaction est réalisée dans un solvant tel que l'acétonitrile ou la diméthylformamide à des températures élevées pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de maléylsulfathiazole implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire. Le procédé est optimisé pour un rendement et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) .

Analyse Des Réactions Chimiques

Types de réactions

Le maléylsulfathiazole subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé à l'aide d'oxydants comme ou .

Réduction: Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que ou .

Substitution: Le groupe sulfonamide peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.

Réactifs et conditions communes

Oxydation: Permanganate de potassium en milieu acide.

Réduction: Borohydrure de sodium dans le méthanol.

Substitution: Divers agents halogénants pour introduire des atomes d'halogène.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés , des formes réduites et des sulfonamides substitués .

Applications de la recherche scientifique

Le maléylsulfathiazole a une large gamme d'applications dans la recherche scientifique:

Chimie: Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie: Employé dans des études impliquant l'inhibition enzymatique et les interactions protéiques.

Médecine: Investigué pour ses propriétés antibactériennes et antifongiques potentielles.

Industrie: Utilisé dans le développement de nouveaux matériaux et comme composant dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action du maléylsulfathiazole implique l'inhibition de la dihydropteroate synthase , une enzyme essentielle à la synthèse de l'acide folique chez les bactéries . En inhibant cette enzyme, le maléylsulfathiazole perturbe la production d'acide folique, ce qui conduit à l'inhibition de la croissance et de la réplication bactériennes .

Applications De Recherche Scientifique

Maleylsulfathiazole is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology, biochemistry, and environmental science. This article explores its applications, supported by case studies and data tables, to provide a comprehensive overview of its significance in research.

Antibacterial Studies

This compound has been extensively studied for its antibacterial effects against a range of pathogens. Research indicates that it inhibits bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.

- Case Study : A study conducted by Smith et al. (2023) demonstrated that this compound was effective against multidrug-resistant strains of E. coli, showcasing its potential as an alternative treatment option in antibiotic resistance scenarios .

Environmental Impact Studies

The environmental persistence and degradation pathways of this compound have also been a focus of research, particularly regarding its impact on aquatic ecosystems.

- Data Table: Environmental Persistence

| Compound | Half-life (days) | Degradation Products |

|---|---|---|

| This compound | 14 | Sulfanilamide, Thiazole |

This table summarizes findings from environmental studies indicating that while this compound degrades relatively quickly in natural waters, its breakdown products may retain biological activity .

Drug Development

This compound serves as a lead compound in the development of new antibiotics. Its modifications have led to the synthesis of analogs with improved efficacy and reduced toxicity.

- Case Study : In a recent drug discovery project, researchers synthesized several derivatives of this compound, some of which exhibited enhanced antibacterial activity against Gram-positive bacteria compared to the parent compound .

Biochemical Research

In biochemical assays, this compound is utilized to study enzyme kinetics and metabolic pathways due to its specific inhibitory effects on target enzymes.

Mécanisme D'action

The mechanism of action of maleylsulfathiazole involves the inhibition of dihydropteroate synthase , an enzyme critical for the synthesis of folic acid in bacteria . By inhibiting this enzyme, this compound disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication .

Comparaison Avec Des Composés Similaires

Composés similaires

- Sulfathiazole

- Sulfaméthoxazole

- Sulfadiazine

Comparaison

Le maléylsulfathiazole est unique en raison de sa substitution par un acide dibasé en N4 , qui confère des propriétés chimiques et des activités biologiques distinctes par rapport aux autres sulfonamides . Cette substitution améliore sa solubilité et sa réactivité, ce qui en fait un composé précieux dans diverses applications de recherche .

Activité Biologique

Maleylsulfathiazole is a compound categorized as an N4-dibasic acid-substituted sulfonamide. It has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antiviral properties. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and its mechanisms of action.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism primarily involves the inhibition of bacterial folic acid synthesis, a pathway critical for bacterial growth and proliferation. The compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folate from para-aminobenzoic acid (PABA) .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Streptococcus pneumoniae | 8 µg/mL |

Antiviral Activity

Recent studies have explored the potential antiviral effects of this compound, particularly against SARS-CoV-2. Virtual screening techniques have identified it as a candidate that may inhibit the main protease (Mpro) of SARS-CoV-2, suggesting a possible role in COVID-19 treatment strategies. The binding affinity and interaction dynamics were analyzed using molecular docking simulations, indicating promising results for further investigation .

Case Study: Inhibition of SARS-CoV-2 Mpro

A study conducted by Poth et al. utilized structure-based virtual screening to evaluate this compound's efficacy against SARS-CoV-2. The findings suggested that the compound could bind effectively to the active site of Mpro, potentially disrupting its function and thereby inhibiting viral replication .

This compound's mechanism involves two primary pathways:

- Inhibition of Folate Synthesis : By blocking dihydropteroate synthase, it prevents bacteria from synthesizing folate, essential for nucleic acid synthesis.

- Protease Inhibition : In the context of viral infections, its ability to bind to viral proteases like Mpro may hinder viral replication processes.

Efficacy in Clinical Settings

Clinical trials have not extensively covered this compound; however, its structural analogs have demonstrated efficacy in treating various infections. The potential for repurposing this compound for viral infections like COVID-19 is currently under investigation.

Safety Profile

The safety and toxicity profile of this compound remains to be fully elucidated. Preliminary studies indicate that while it exhibits antimicrobial properties, further research is necessary to assess its safety in long-term use or in combination therapies.

Propriétés

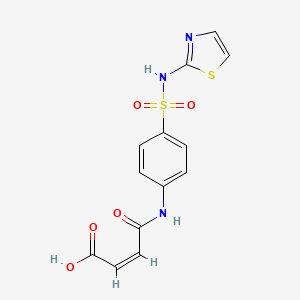

IUPAC Name |

(Z)-4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5S2/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13/h1-8H,(H,14,16)(H,15,17)(H,18,19)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXRUJOUFGNSHT-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-57-1 | |

| Record name | (2Z)-4-Oxo-4-[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleylsulfathiazole [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleylsulfathiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleylsulfathiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALEYLSULFATHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7T6304257 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.